molecular formula C8H10F3N3 B14801159 4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine

4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B14801159
M. Wt: 205.18 g/mol
InChI Key: XQZGQEXJRPYEEQ-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The presence of the trifluoromethyl group makes this compound particularly interesting for pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine typically involves multiple steps:

    Initial Formation: The process begins with the reaction of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine.

    Intermediate Formation: Chlorobenzene and trifluoroacetic anhydride are added to the mixture, followed by methanesulfonic acid. The mixture is refluxed, and trifluoroacetic acid is distilled out.

    Final Product Formation: The intermediate is reacted with palladium/carbon in an ethanol solution under nitrogen protection in a high-pressure kettle.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-2-methyl-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

2-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C8H10F3N3/c1-14-7(8(9,10)11)5-4-12-3-2-6(5)13-14/h12H,2-4H2,1H3

InChI Key

XQZGQEXJRPYEEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CNCCC2=N1)C(F)(F)F

Origin of Product

United States

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